トスフロキサシン

概要

説明

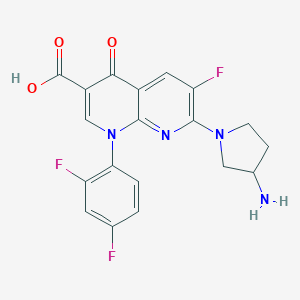

Tosufloxacin (TFLX) is a synthetic quinolone antibiotic used in laboratory experiments to treat bacterial infections. It is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria. TFLX is an important tool in the study of bacterial physiology, providing researchers with an effective way to study the effects of antibiotics on bacterial populations.

科学的研究の応用

Staphylococcus aureusに対する抗パーシスター活性

トスフロキサシンは、Staphylococcus aureusパーシスターに対して高度に活性であることが明らかになっています。臨床薬ライブラリースクリーニングでは、S. aureusパーシスターをin vitroで2日以内に完全に根絶することが判明しました。これは、パーシスターが表現型耐性により、対処が困難であることを考えると注目すべきことです .

尿路感染症(UTI)の治療

研究によると、トスフロキサシンは尿路病原性Escherichia coliパーシスターを効果的に根絶できることが示されています。これは、現在の抗生物質では、持続的な感染症をクリアできない場合があるUTIにおいて特に重要です。トスフロキサシンは、E. coliパーシスターをin vitroで3日以内に完全に除去できるため、より効果的なUTI治療法開発の可能性を示唆しています .

グラム陰性菌に対する活性

トスフロキサシンは、グラム陽性菌とグラム陰性菌の両方のパーシスターに対して有効性が実証されています。 この広域スペクトル活性は、さまざまな持続的な細菌感染症の治療法の開発につながる可能性があるため重要です .

in vivoでの殺菌活性

in vivo研究では、トスフロキサシンはPseudomonas aeruginosaバイオフィルムに対して有意な殺菌活性を示すことが明らかになっています。 これは、バイオフィルムが抗生物質に対する耐性が高いため、治療が非常に困難な複雑な細菌群集であることを考えると注目すべきことです .

再利用の可能性

トスフロキサシンが細菌パーシスターに対して作用するという能力は、現在の抗生物質では根絶が困難な感染症に対する治療法として再利用される可能性を示唆しています。 これは、慢性および再発性感染症の管理のための新しい治療戦略につながる可能性があります .

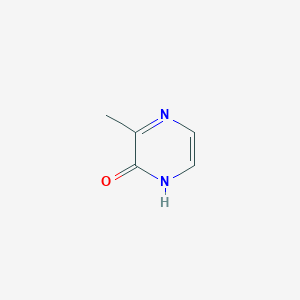

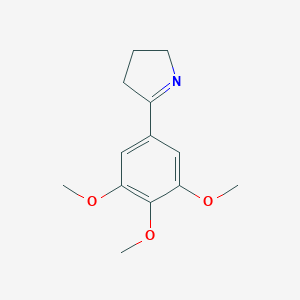

構造的意義

トスフロキサシンの構造、特にN-1位に存在する2,4-ジフルオロフェニル基は、その高い抗パーシスター活性と関連している可能性があります。 この構造的意義を理解することは、細菌パーシスターに対する効力を高めた新しい抗生物質の設計に役立つ可能性があります .

作用機序

Target of Action

Tosufloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair .

Mode of Action

Tosufloxacin inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it prevents the uncoiling of supercoiled DNA during replication or transcription . This inhibition disrupts normal bacterial cell division .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the bacterial dna synthesis pathway by inhibiting dna gyrase and topoisomerase iv .

Pharmacokinetics

Like other fluoroquinolones, it is expected to have concentration-dependent killing and prolonged post-antibiotic effect .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Tosufloxacin leads to the disruption of bacterial DNA replication and transcription . This results in the inhibition of bacterial cell division and ultimately leads to bacterial cell death .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Tosufloxacin has been found to be extremely effective in treating several bacterial infections . It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The interaction inhibits these enzymes, thereby preventing bacterial replication .

Cellular Effects

Tosufloxacin has shown significant bactericidal activity against Pseudomonas aeruginosa, a common bacterial pathogen . It has been found to be effective against the preformed biofilms of P. aeruginosa at concentrations of 2–4 μM . It also exhibits bactericidal efficacy against CCCP-induced P. aeruginosa persister cells .

Molecular Mechanism

The molecular mechanism of Tosufloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, Tosufloxacin prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. This inhibition disrupts bacterial replication, leading to the death of the bacterial cell .

Temporal Effects in Laboratory Settings

In laboratory settings, Tosufloxacin has shown increased body weights after administration, without any long-term effects . Behavioral analysis suggested alterations in anxiety-like behaviors and memory recall dysregulation .

Dosage Effects in Animal Models

In animal models, Tosufloxacin was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period . The results showed increased body weights after Tosufloxacin administration, without any long-term effects .

Metabolic Pathways

As a fluoroquinolone, it is likely to undergo hepatic metabolism, similar to other drugs in this class .

特性

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFMDMBOJLQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-94-6 (4-toluene sulfonate) | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044135 | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100490-36-6 | |

| Record name | Tosufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

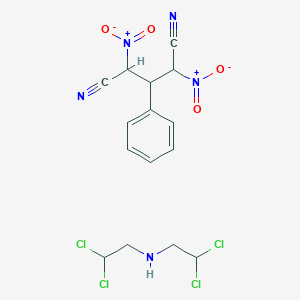

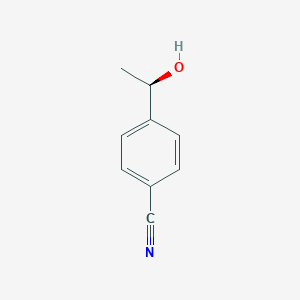

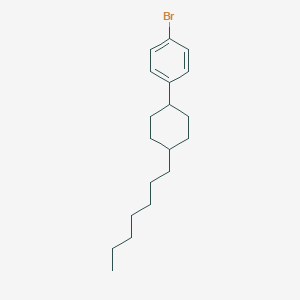

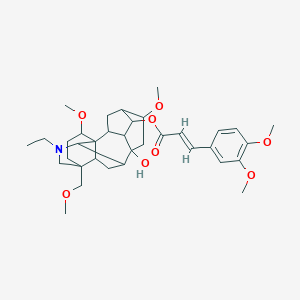

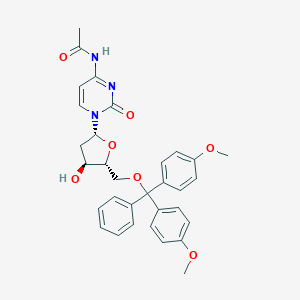

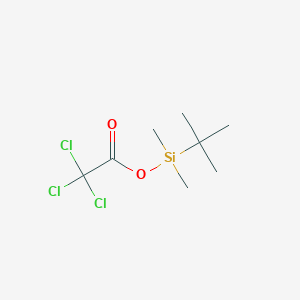

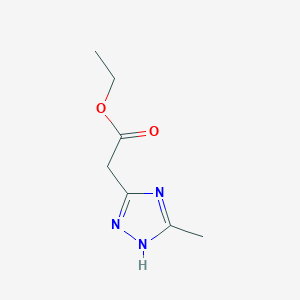

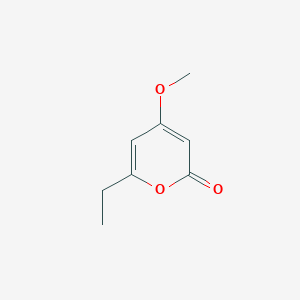

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tosufloxacin?

A1: Tosufloxacin, like other quinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [, , , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, , , , , ] By inhibiting these enzymes, Tosufloxacin disrupts bacterial DNA synthesis and leads to bacterial cell death. [, , , , , ]

Q2: How does Tosufloxacin's interaction with bacterial outer membrane differ from other fluoroquinolones?

A2: Studies suggest that Tosufloxacin may predominantly utilize a non-porin pathway to permeate the bacterial outer membrane, potentially through phospholipid bilayers. [, ] This differs from some other fluoroquinolones, which primarily utilize porin channels. [, ] This characteristic might contribute to its activity against certain resistant strains. [, ]

Q3: Does Tosufloxacin exhibit activity against intracellular bacteria?

A3: Yes, Tosufloxacin demonstrates potent intracellular bactericidal activity, likely due to its ability to effectively penetrate human cells. [] In studies using human lung fibroblast cells infected with Salmonella enteritidis, Tosufloxacin showed superior suppression of intracellular bacterial growth compared to ofloxacin and norfloxacin. [] This intracellular activity is attributed both to its intrinsic antibacterial potency and its efficient cellular penetration. []

Q4: What is the molecular formula and weight of Tosufloxacin?

A4: The molecular formula of Tosufloxacin is C19H17F3N4O3S. Its molecular weight is 438.43 g/mol. []

Q5: How stable is Tosufloxacin under different conditions, and what are the formulation strategies used to enhance its stability and bioavailability?

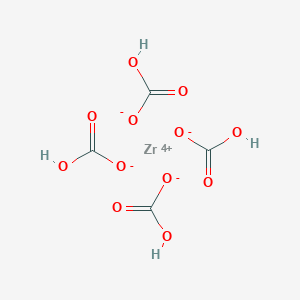

A5: Tosufloxacin tosylate compositions have been developed to improve stability and dissolution rate. [] One formulation incorporates excipients like starch, hydroxypropyl cellulose derivatives, sodium carboxymethyl starch, silicon dioxide, and magnesium stearate. [] This formulation showed enhanced stability and a faster disintegration time compared to formulations using crude Tosufloxacin tosylate. [] Another approach utilizes aluminum potassium sulfate dodecahydrate as a co-solvent in eye drop formulations to increase Tosufloxacin tosylate solubility and improve solution stability. []

Q6: What is the impact of Tosufloxacin tosylate's water solubility on its formulation, and how is this addressed?

A6: Tosufloxacin tosylate's low water solubility poses challenges for intravenous formulation development. [] To overcome this, a prodrug, A-71497 (3-formyl derivative of Tosufloxacin), was synthesized. [] A-71497 demonstrates improved water solubility and effectively delivers Tosufloxacin into the bloodstream after oral, subcutaneous, and intravenous administration in animal models. []

Q7: What are the primary pharmacokinetic parameters of Tosufloxacin?

A7: In a bioequivalence study in healthy Chinese volunteers, Tosufloxacin demonstrated a half-life (t1/2) of 5.17 ± 1.96 hours after oral administration of 0.3 g Tosufloxacin tablets. [] The time to reach maximum concentration (tmax) was 0.89 ± 0.19 hours, with a maximum concentration (Cmax) of 0.53 ± 0.09 µg/mL. [] The area under the curve from 0 to 24 hours (AUC0-24h) and the area under the curve from 0 to infinity (AUC0→∞) were 1.75 ± 0.67 µg·h·mL-1 and 1.98 ± 0.74 µg·h·mL-1, respectively. []

Q8: Is Tosufloxacin a substrate for P-glycoprotein?

A8: Yes, studies suggest that Tosufloxacin is likely a substrate for P-glycoprotein (P-gp), an efflux transporter protein. [] This interaction was demonstrated in a human colon adenocarcinoma cell line (Caco-2) monolayer model, where Tosufloxacin transport was significantly affected by the P-gp inhibitor ketoconazole. []

Q9: How does the in vitro activity of Tosufloxacin compare to other quinolones against common bacterial pathogens?

A9: Tosufloxacin exhibits potent in vitro activity against a wide range of bacterial species. [, , , , , , ] It shows comparable or superior activity to ciprofloxacin and other quinolones against many gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. [, , , , , , ] It demonstrates good activity against Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae. [, , , , , , ] While Tosufloxacin is active against Pseudomonas aeruginosa, its activity might be slightly lower compared to some other quinolones like ciprofloxacin. [, , , , , , ] Notably, Tosufloxacin exhibits excellent in vitro activity against anaerobic bacteria, often surpassing other tested quinolones. [, ]

Q10: Has the efficacy of Tosufloxacin been evaluated in animal models of infection?

A10: Yes, Tosufloxacin has demonstrated efficacy in various animal models of bacterial infections. [, , ] In a rat model of intra-abdominal infection, Tosufloxacin alone, and in combination with metronidazole, significantly reduced mortality and improved cure rates compared to untreated controls. [] The Tosufloxacin-metronidazole combination showed comparable efficacy to the gentamicin-metronidazole combination. []

Q11: What are the known mechanisms of resistance to Tosufloxacin?

A11: Resistance to Tosufloxacin, like other quinolones, can arise from mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). [, ] These mutations typically occur within the quinolone resistance-determining regions (QRDR) of these genes and reduce the binding affinity of the drug to the enzyme. [, ] Another mechanism of resistance involves active efflux pumps, which can extrude Tosufloxacin from bacterial cells, decreasing its intracellular concentration and efficacy. [, ]

Q12: What analytical techniques are commonly employed to determine Tosufloxacin concentrations?

A13: High-performance liquid chromatography (HPLC) is frequently used to determine Tosufloxacin concentrations in various matrices, including plasma. [, , ] A common approach involves using a reversed-phase C18 column with UV detection at a wavelength of 269 nm. [] To improve the accuracy and sensitivity of the analysis, a column-switching technique can be employed to separate Tosufloxacin from interfering compounds in plasma samples. []

Q13: Are there alternative analytical methods for quantifying Tosufloxacin?

A14: Yes, a fluorescence-based method has been developed for Tosufloxacin determination. [] This method takes advantage of the enhanced fluorescence of Tosufloxacin Tosylate in the presence of aluminum ions (Al3+) in a sodium acetate-acetic acid buffer solution. [] This approach offers a simple and rapid alternative to HPLC for certain applications. []

Q14: What types of bacterial infections has Tosufloxacin been investigated for in clinical settings?

A14: Tosufloxacin has been clinically evaluated for treating various bacterial infections, including:

- Respiratory tract infections: acute bronchitis, pneumonia [, , , ]

- Urinary tract infections: acute uncomplicated cystitis, pyelonephritis [, , ]

- Nongonococcal urethritis, including Chlamydia trachomatis []

- Other infections: intra-abdominal infections, hepatobiliary infections, gastrointestinal infections [, ]

Q15: Has Tosufloxacin been investigated for its efficacy in treating macrolide-resistant Mycoplasma pneumoniae infections?

A16: Yes, clinical studies have explored the use of Tosufloxacin in treating macrolide-resistant Mycoplasma pneumoniae pneumonia in pediatric patients. [, ] While Tosufloxacin demonstrated some efficacy, minocycline showed superior clinical outcomes in these studies. [, ]

Q16: What is the clinical significance of Tosufloxacin's activity against biofilm-forming bacteria?

A17: Tosufloxacin's ability to eradicate biofilm-forming bacteria, particularly nontypeable Haemophilus influenzae, holds promise for treating challenging infections like otitis media. [] Biofilms, being notoriously resistant to conventional antibiotic therapy, contribute to treatment failures and recurrent infections. [] Tosufloxacin's efficacy against biofilms in vitro suggests its potential as an alternative treatment strategy for these infections. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)

![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)

![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)